molecular formula C12H24N4 B11734883 [2-(diethylamino)ethyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine

[2-(diethylamino)ethyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11734883
M. Wt: 224.35 g/mol
InChI Key: FDXPNVDSKVGOJB-UHFFFAOYSA-N
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Description

[2-(diethylamino)ethyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a compound that features a pyrazole ring substituted with a diethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(diethylamino)ethyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable diethylaminoethylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[2-(diethylamino)ethyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF or potassium carbonate in THF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, [2-(diethylamino)ethyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of [2-(diethylamino)ethyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The diethylaminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrazole: A simpler analog without the diethylaminoethyl group.

    2-(Diethylamino)ethylamine: Lacks the pyrazole ring but contains the diethylaminoethyl group.

    1,3-Dimethyl-4-(2-hydroxyethyl)-1H-pyrazole: Contains a hydroxyethyl group instead of the diethylaminoethyl group.

Uniqueness

The uniqueness of [2-(diethylamino)ethyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine lies in its combination of the pyrazole ring and the diethylaminoethyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H24N4

Molecular Weight

224.35 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-N',N'-diethylethane-1,2-diamine

InChI

InChI=1S/C12H24N4/c1-5-16(6-2)8-7-13-9-12-10-15(4)14-11(12)3/h10,13H,5-9H2,1-4H3

InChI Key

FDXPNVDSKVGOJB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNCC1=CN(N=C1C)C

Origin of Product

United States

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